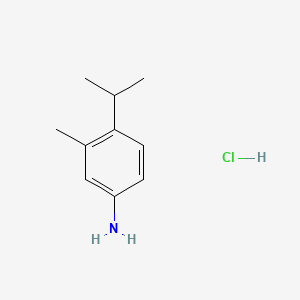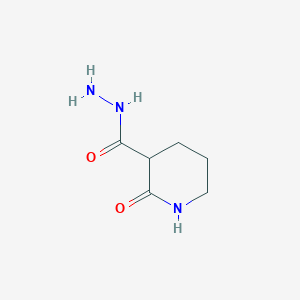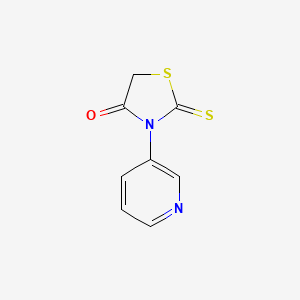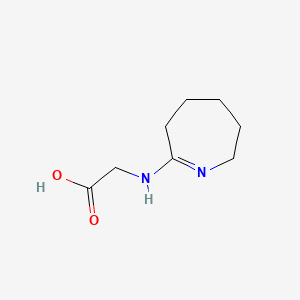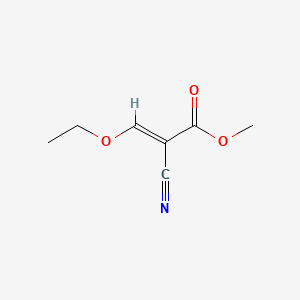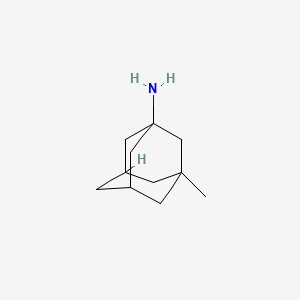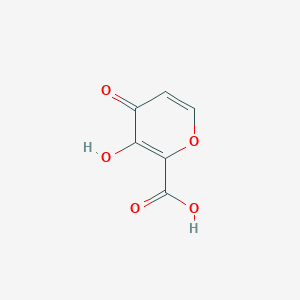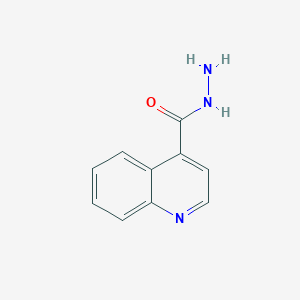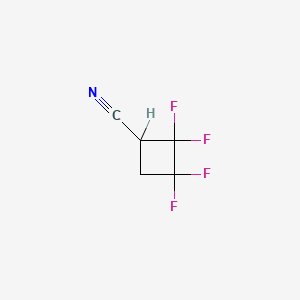![molecular formula C15H13FO2 B1304904 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone CAS No. 81227-99-8](/img/structure/B1304904.png)
1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)-3-fluorophenyl)-1-ethanone, also known as 4-benzyloxy-3-fluorophenylacetone (BFPE), is a synthetic compound that has recently been studied for its potential applications in scientific research. BFPE has a unique structure and properties, making it an attractive choice for a variety of research applications.
Aplicaciones Científicas De Investigación
Molecular Structure and Vibrational Frequencies Analysis
The scientific research on compounds closely related to 1-[4-(Benzyloxy)-3-fluorophenyl]-1-ethanone involves detailed molecular structure analyses. For instance, studies have conducted FT-IR, NBO, HOMO-LUMO, and MEP analysis on similar molecules, investigating their optimized molecular structure, vibrational frequencies, and charge transfer within the molecule. These analyses are crucial for understanding the molecular stability, reactivity, and potential applications in nonlinear optics and as anti-neoplastic agents due to specific structural features, such as the electronegativity in the carbonyl group and the presence of fluorine atoms attached to the benzene ring (Mary et al., 2015).
Synthesis and Enantioselective Applications
Another research area focuses on the synthesis of related compounds, like (S)-(-)-1-(4-Fluorophenyl)ethanol, through enantioselective processes. These processes, including bioreduction and the use of various reducing agents, are essential for producing intermediates for pharmaceutical applications, such as CCR5 chemokine receptor antagonists protective against HIV infection and components of antimalarial drugs. Optimizing these synthesis processes has significant implications for improving yield, enantioselectivity, and efficiency in drug development (ChemChemTech, 2022).
Crystal Structure and Hydrogen Bonding
Research on compounds with a similar structure to this compound also includes crystallography to understand their molecular arrangements and interactions. Studies show how molecules are linked in crystals through weak hydrogen bonds, affecting their physical properties and potentially their biological activities. This information is vital for the design of new materials and drugs, leveraging the specific orientations and interactions of molecular structures (Abdel‐Aziz et al., 2012).
Molecular Docking and Antimicrobial Activity
Molecular docking studies on structurally similar compounds have shown potential inhibitory activity against various targets, indicating possible applications as anti-neoplastic agents. Additionally, the synthesis and evaluation of novel derivatives have revealed significant antimicrobial activities, underlining the importance of these compounds in developing new antimicrobial agents. Such research demonstrates the broad potential of these molecules in therapeutic applications, highlighting the importance of detailed structural and activity studies (Nagamani et al., 2018).
Propiedades
IUPAC Name |
1-(3-fluoro-4-phenylmethoxyphenyl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-11(17)13-7-8-15(14(16)9-13)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLVZBSLWHNSLNP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OCC2=CC=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20382517 |
Source


|
| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
81227-99-8 |
Source


|
| Record name | 1-[4-(Benzyloxy)-3-fluorophenyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20382517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

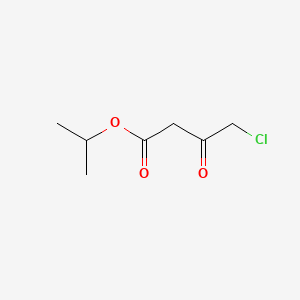

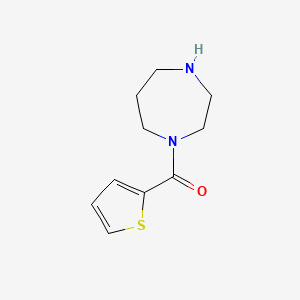
![2-{4-[4-(Trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-ol](/img/structure/B1304828.png)
